1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a phenethylsulfonyl group, and a 1,2,3-triazole moiety
Mechanism of Action
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines.
Phenethylsulfonyl Group Introduction: The phenethylsulfonyl group can be introduced via sulfonylation reactions using phenethylsulfonyl chloride and a suitable base.
1,2,3-Triazole Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.
Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives share the triazole ring structure.
Uniqueness
1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the phenethylsulfonyl group, pyrrolidine ring, and 1,2,3-triazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)18-10-8-15-16-18/h1-5,8,10,14H,6-7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXHMNFVPAHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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